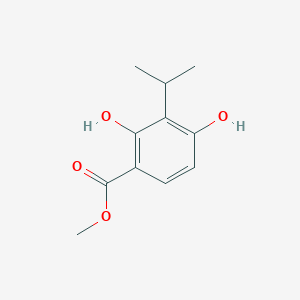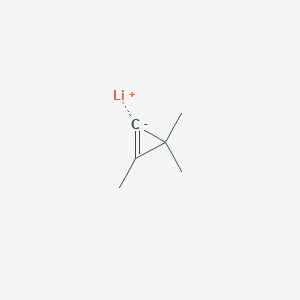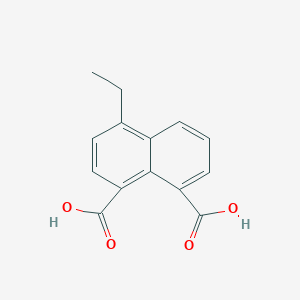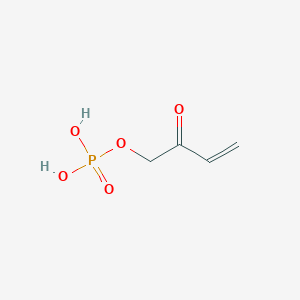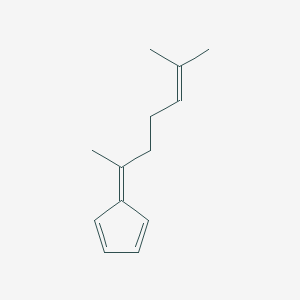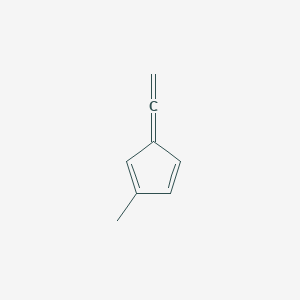
5-Ethenylidene-2-methylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenylidene-2-methylcyclopenta-1,3-diene: is an organic compound characterized by a cyclopentadiene ring with an ethenylidene and a methyl group attached. This compound is a conjugated diene, which means it has alternating double bonds that contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylidene-2-methylcyclopenta-1,3-diene can be achieved through various methods. One common approach involves the olefination of suitable precursors. For instance, lithiated allylic phosphonates can undergo efficient olefination reactions with aldehydes to yield terminal 1,3-dienes with high selectivity for the E-isomer . Another method includes the Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, providing the corresponding (E)-1,3-dienes in excellent stereoselectivity and good yields .
Industrial Production Methods
Industrial production of 1,3-dienes, including this compound, often involves catalytic processes. For example, cobalt-catalyzed multipositional isomerization of conjugated dienes is operationally simple and atom-economical, using readily available starting materials to access disubstituted 1,3-dienes with excellent yields and good E,E stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenylidene-2-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Cycloaddition Reactions: It can participate in Diels-Alder reactions, forming six-membered rings through [4+2] cycloaddition.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HBr).
Cycloaddition Reactions: Diels-Alder reactions often involve dienophiles substituted with electron-attracting groups, such as carbonyl compounds.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-Ethenylidene-2-methylcyclopenta-1,3-diene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Ethenylidene-2-methylcyclopenta-1,3-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form resonance-stabilized carbocations . In cycloaddition reactions, it acts as a diene, reacting with dienophiles to form six-membered rings through a concerted mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure but different substituents.
Cyclopentadiene: A cyclic diene with similar reactivity in Diels-Alder reactions.
Uniqueness
5-Ethenylidene-2-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the ethenylidene and methyl groups provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
63819-95-4 |
|---|---|
Molekularformel |
C8H8 |
Molekulargewicht |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-3-8-5-4-7(2)6-8/h4-6H,1H2,2H3 |
InChI-Schlüssel |
RGGAPRLPDQEDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C=C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


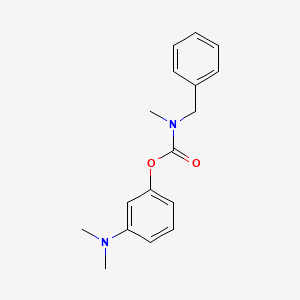
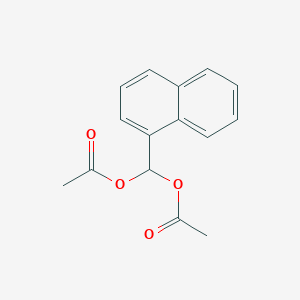
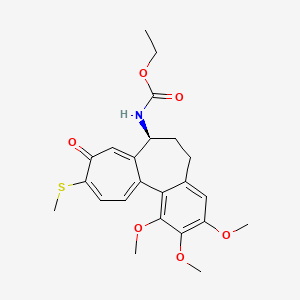
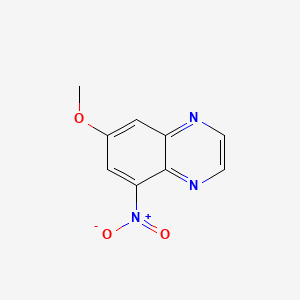
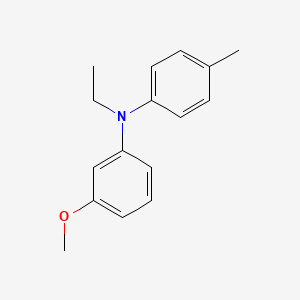
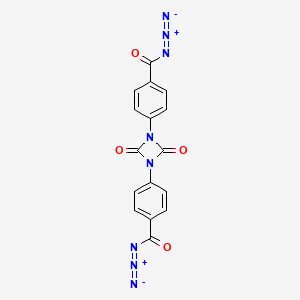
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
